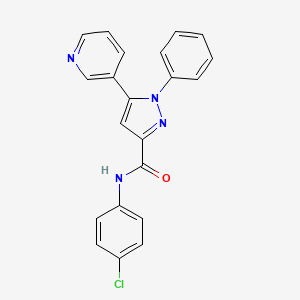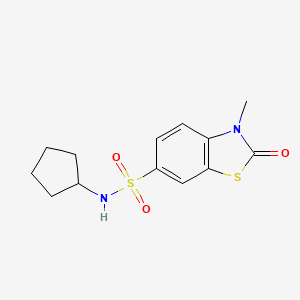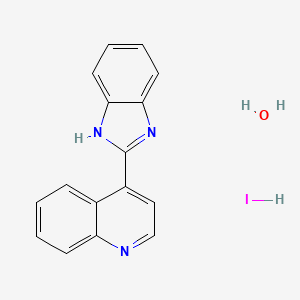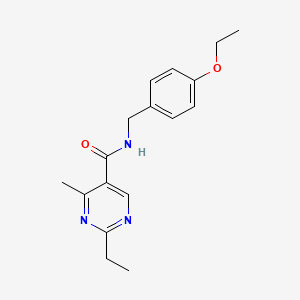
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide, also known as CPPC, is a synthetic compound that belongs to the class of pyrazole derivatives. CPPC has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes, another group of lipid compounds that play a role in inflammation and asthma. Additionally, N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in various physiological processes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has also been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to exhibit anticonvulsant activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide for lab experiments is its wide range of biological activities. It can be used to study various physiological processes, including inflammation, pain, cancer, and epilepsy. Additionally, N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one of the limitations of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is its potential toxicity. It has been shown to exhibit cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, future studies could focus on the synthesis of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide derivatives with enhanced biological activities and reduced toxicity.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide involves the reaction of 4-chloroaniline, phenylhydrazine, and pyridine-3-carboxylic acid with acetic anhydride and phosphorus oxychloride. The reaction yields N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide as a white crystalline solid with a melting point of 214-216°C. The purity of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide can be determined by using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and anticonvulsant properties. N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has also been shown to modulate the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and phosphodiesterase.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c22-16-8-10-17(11-9-16)24-21(27)19-13-20(15-5-4-12-23-14-15)26(25-19)18-6-2-1-3-7-18/h1-14H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACUDLFNSKEVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-1-phenyl-5-(pyridin-3-YL)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)


![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)
![1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-](/img/structure/B7548226.png)
![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)

![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)

![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,2,4-triazole-3-carbonitrile](/img/structure/B7548268.png)
